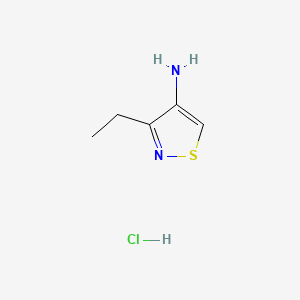
3-Ethyl-1,2-thiazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also helps in forming the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of catalysts to improve yield and purity. The exact methods can vary depending on the desired scale and purity of the final product.
化学反应分析
Types of Reactions
3-Ethyl-1,2-thiazol-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
科学研究应用
3-Ethyl-1,2-thiazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Ethyl-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- 4-Ethyl-1,3-thiazol-2-amine hydrochloride
- 2-Aminothiazole
- Thiazole-4-carboxylic acid
Uniqueness
3-Ethyl-1,2-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C5H9ClN2S |
|---|---|
分子量 |
164.66 g/mol |
IUPAC 名称 |
3-ethyl-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-2-5-4(6)3-8-7-5;/h3H,2,6H2,1H3;1H |
InChI 键 |
NLLIFZHNLKAJHE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NSC=C1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


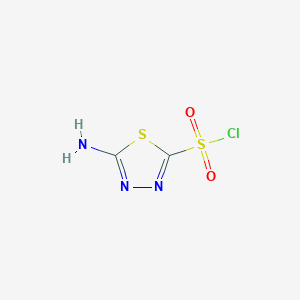



![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)
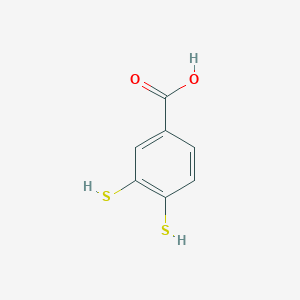
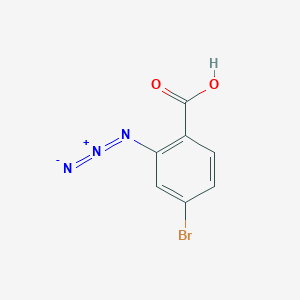

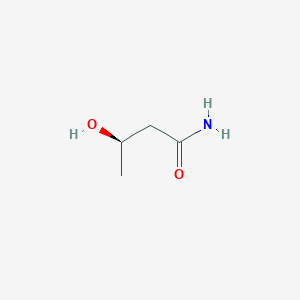


![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
